molecular formula C13H25NO4 B2522812 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid CAS No. 776330-51-9

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid

Cat. No.: B2522812
CAS No.: 776330-51-9
M. Wt: 259.346
InChI Key: XECWTCWVMZJZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid is a useful research compound. Its molecular formula is C13H25NO4 and its molecular weight is 259.346. The purity is usually 95%.
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Scientific Research Applications

  • Stereocontrolled Synthesis : Nadin et al. (2001) discussed the stereocontrolled synthesis of a compound similar to 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid, focusing on hydroxyethylene dipeptide isosteres derived from phenylalanine. This synthesis is significant in stereochemistry and peptide mimicry research (Nadin, Lopez, Neduvelil, & Thomas, 2001).

  • Synthesis and Characterization : Linder, Steurer, and Podlech (2003) described the synthesis of a compound structurally related to this compound, highlighting techniques in organic synthesis and compound characterization (Linder, Steurer, & Podlech, 2003).

  • Chiral Intermediate Synthesis : Zhang Xingxian (2012) synthesized Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, from L-aspartic acid. This research is important for understanding chiral synthesis in pharmaceuticals (Zhang, 2012).

  • Thermal Decomposition Studies : Tsai et al. (2013) investigated the thermal decomposition of tert-Butyl peroxy-2-ethyl hexanoate, a compound similar to this compound. This study is relevant for understanding the thermal properties and safety aspects of organic peroxides (Tsai, You, Qian, & Shu, 2013).

  • Hazard Evaluation in Polymerization : The study by Tsai et al. also highlights the application of tert-Butyl peroxy-2-ethyl hexanoate in the polymerization of various compounds like ethylene and styrene, emphasizing its role in industrial chemistry (Tsai et al., 2013).

  • Preparation of Antibiotic Derivatives : Veinberg et al. (1996) developed a method for preparing tert-butoxycarbonylandno-3-hydroxymethylceph-2-em-4-carboxylic acid, an intermediate for new antibiotic derivatives, demonstrating the compound's importance in medicinal chemistry (Veinberg, Petrulyanis, Grigan, Turovskii, Musel, & Lukevic, 1996).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in proteomics research suggests it may play a role in protein-related processes .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . Precautionary statements include P280 - P301 + P312 + P330 - P333 + P313 .

Future Directions

The future directions of 3-tert-Butoxycarbonylamino-4-ethyl-hexanoic acid are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Properties

IUPAC Name

4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-9(7-2)10(8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECWTCWVMZJZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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